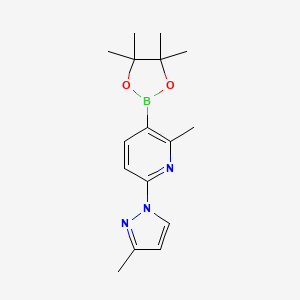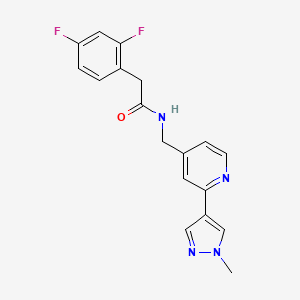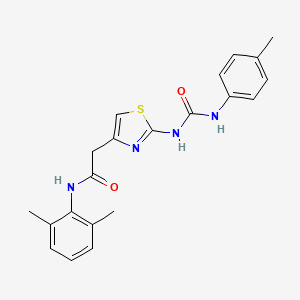![molecular formula C25H16Cl3F3N2O2 B2893503 1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one CAS No. 478246-10-5](/img/structure/B2893503.png)
1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine, has a CAS Number of 914637-57-3 and a molecular weight of 279.69 . It is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 279.69 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Electro-Optic Materials
The synthesis and application of heterocycle-based chromophores, including compounds structurally similar to 1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one, have been explored for their potential in nonlinear optical/electro-optic materials. These materials are characterized by properties like high transparency and electro-optic efficiency, making them suitable for various technological applications (Facchetti et al., 2003).
Photophysical and Computational Studies
Research into rhenium(I) tricarbonyl complexes containing derivatives of pyridine-based ligands, including structures related to the compound , has been conducted. These studies focus on understanding the absorption, emission, infrared spectrum, and electrochemical properties of such complexes. This research aids in interpreting electronic and vibrational properties, which are crucial for applications in photophysical devices and materials (Kirgan et al., 2007).
Electropolymerization and Electrochromic Polymers
A study involving the synthesis of pyridine derivatives and their electropolymerization to form new, electrochromic polymers has been conducted. Such research is significant in the development of materials with tailored electrochemical and optical properties, which can be used in various applications like smart windows and display technologies (Krompiec et al., 2008).
Ionic Liquids
The compound is structurally similar to pyridinium-based ionic liquids, which have been studied for their thermodynamic and transport properties. These studies include experimental and computational analysis to understand their self-diffusivities, volumetric properties, and heat capacities. This research is crucial for the application of ionic liquids in fields like green chemistry and material science (Cadena et al., 2006).
Coordination Chemistry
There has been significant research into the synthesis and complex chemistry of pyridine derivatives, similar to the compound , especially in coordination chemistry. These studies provide insights into the creation of luminescent lanthanide compounds and iron complexes, which have applications in biological sensing and materials science (Halcrow, 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)6-3-7-21(19)27)23(34)8-9-33(14)16-4-2-5-17(11-16)35-24-22(28)10-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISMUUMMFUFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)
![3-(Diethylamino)-1-[2-(4-methoxyphenyl)indolyl]propan-2-ol](/img/structure/B2893424.png)
![4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2893426.png)
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)

![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)
![N-benzyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2893435.png)


![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)

